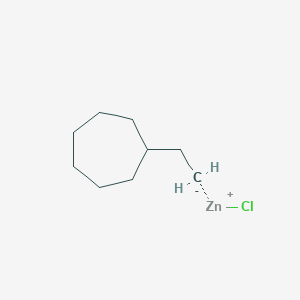
2-(Cycloheptyl)ethylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cycloheptyl)ethylzinc chloride is an organozinc compound with the molecular formula C9H17ClZn. This compound is part of the organozinc family, which is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the cycloheptyl group adds a unique structural aspect, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cycloheptyl)ethylzinc chloride typically involves the reaction of cycloheptyl bromide with ethylzinc chloride in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
[ \text{Cycloheptyl Bromide} + \text{Ethylzinc Chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Cycloheptyl)ethylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in THF or other aprotic solvents.
Coupling Reactions: Palladium or nickel catalysts are often used, with the reactions conducted under inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the cycloheptyl group and the electrophile.
Scientific Research Applications
2-(Cycloheptyl)ethylzinc chloride has several applications in scientific research:
- **
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C9H17ClZn |
|---|---|
Molecular Weight |
226.1 g/mol |
IUPAC Name |
chlorozinc(1+);ethylcycloheptane |
InChI |
InChI=1S/C9H17.ClH.Zn/c1-2-9-7-5-3-4-6-8-9;;/h9H,1-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
HSLYXIMABCBMJP-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC1CCCCCC1.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


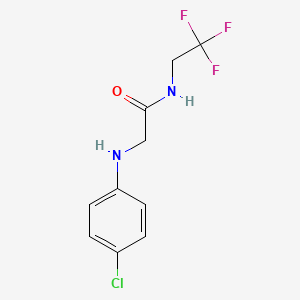
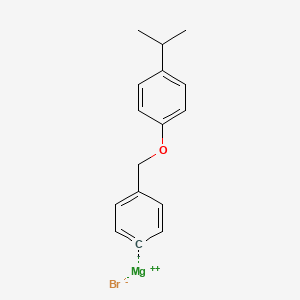
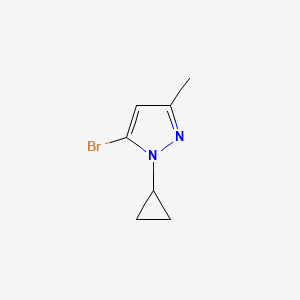
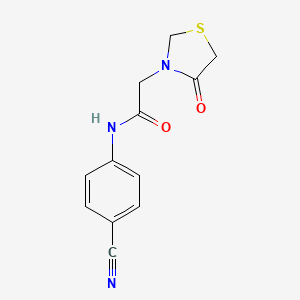
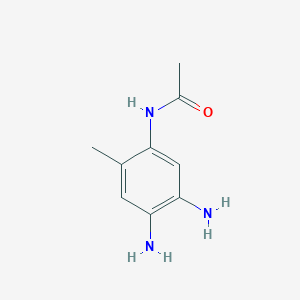

![5-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14900618.png)
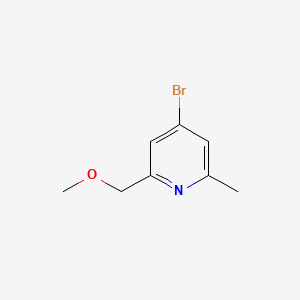
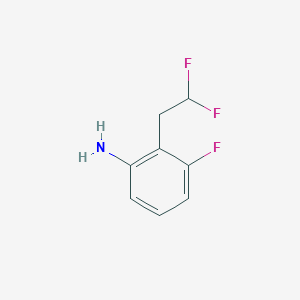
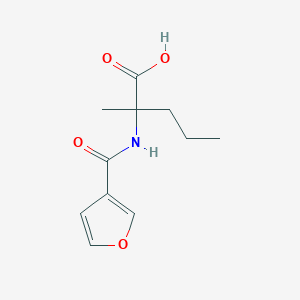
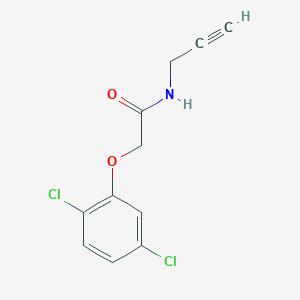
![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)

![6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one](/img/structure/B14900659.png)
